molecular formula C25H20O6 B2904708 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one CAS No. 610763-97-8

3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one

Cat. No. B2904708
CAS RN: 610763-97-8
M. Wt: 416.429
InChI Key: FDQPCYZUZHTDAR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one, commonly known as Hesperetin-7-O-(4'-O-acetyl-2'-O-β-D-glucopyranosyl-6'-O-palmitoyl-β-D-glucopyranoside), is a flavonoid compound found in citrus fruits such as oranges and lemons. It has been studied extensively for its potential therapeutic effects, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Characterization

  • A study discussed the synthesis and characterization of novel catalysts used in the Michael addition for the synthesis of Warfarin and its analogues, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, demonstrating the utility of this compound in synthesizing medically significant molecules (Alonzi et al., 2014).

Phototransformation Studies

  • Research on the phototransformation of certain chromenones, including 2-(3-methoxyphenyl)-4H-chromen-4-ones, showed the formation of tetracyclic scaffolds upon photolysis, highlighting its relevance in photochemical studies (Khanna et al., 2015).

Antimicrobial Activity

  • A synthesis and molecular modeling study of novel chromen-2-one derivatives exhibited significant antibacterial and antifungal activity, indicating the potential of these compounds in antimicrobial applications (Mandala et al., 2013).

Regioselective Synthesis

  • Research on the regioselective synthesis of chromen-4-one derivatives from alkynes and methoxybenzoyl chlorides shows the compound's utility in synthesizing a variety of derivatives under mild conditions (Bam & Chalifoux, 2018).

Antibacterial Effects and Novel Derivatives

  • A study reported the synthesis of new derivatives, including 4-hydroxy-chromen-2-one, and their high-level antibacterial activity, showcasing the compound's relevance in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Molecular Docking and Structural Analysis

  • Molecular docking and Hirshfeld surface analyses of a chromen-2-one derivative highlighted its interactions with biological molecules, demonstrating its potential in drug design and molecular biology (Sert et al., 2018).

Photochemical Synthesis

  • A photochemical study on the synthesis of angular pentacyclic compounds using chromen-4-ones underlined the compound's utility in green chemistry and organic synthesis (Dalal et al., 2017).

properties

IUPAC Name

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-17-9-7-16(8-10-17)22(26)15-30-18-11-12-20-24(13-18)31-14-21(25(20)27)19-5-3-4-6-23(19)29-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQPCYZUZHTDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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